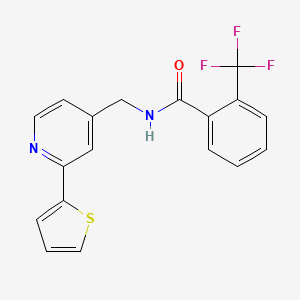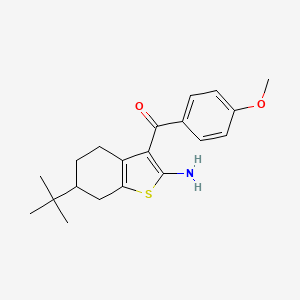
5-Aminoadamantan-2-ol; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminoadamantan-2-ol;hydrochloride is a chemical compound with the molecular formula C10H17NO·HCl and a molecular weight of 203.71 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique cage-like structure. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
5-Aminoadamantan-2-ol;hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It is explored for its potential use in drug delivery systems, particularly in targeted drug delivery and surface recognition.
Industry: The compound is used in the development of functional polymers, lubricants, and other industrial materials.
Mecanismo De Acción
Target of Action
5-Aminoadamantan-2-ol hydrochloride, also known as Amantadine, primarily targets the N-Methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in memory and learning by regulating the speed of synaptic transmission .
Mode of Action
The compound interacts with its targets by acting as an antagonist to the NMDA receptors . This means it binds to these receptors and blocks their activity, which results in an increase in the synthesis and release of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important functions .
Biochemical Pathways
By blocking the NMDA receptors, 5-Aminoadamantan-2-ol hydrochloride affects the glutamatergic pathway, which is one of the most important excitatory pathways in the brain. This leads to a decrease in excitatory synaptic transmission, which can have downstream effects on various cognitive functions .
Pharmacokinetics
It is known that the compound is well absorbed in the gastrointestinal tract and is widely distributed throughout the body . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The molecular and cellular effects of 5-Aminoadamantan-2-ol hydrochloride’s action include an increase in dopamine levels in the brain, which can lead to improved motor function and reduced symptoms of Parkinson’s disease . Additionally, the compound’s antiviral effects can help in the prophylaxis and treatment of infections caused by various strains of influenza A virus .
Métodos De Preparación
The synthesis of 5-Aminoadamantan-2-ol;hydrochloride typically involves the following steps :
Starting Material: The synthesis begins with 5-hydroxy-2-adamantanone as the raw material.
Reduction: The 5-hydroxy-2-adamantanone undergoes palladium-carbon hydrogenation reduction in the presence of aqueous ammonia, resulting in the formation of 4-amino-1-hydroxy adamantane.
Acidification: The 4-amino-1-hydroxy adamantane is then acidified to form the hydrochloride salt, yielding 5-Aminoadamantan-2-ol;hydrochloride.
This method is advantageous due to its high atom economy, minimal reaction steps, and high yield, making it suitable for industrial production.
Análisis De Reacciones Químicas
5-Aminoadamantan-2-ol;hydrochloride undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
5-Aminoadamantan-2-ol;hydrochloride can be compared with other adamantane derivatives such as :
Amantadine: Known for its antiviral properties, particularly against influenza A virus.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Propiedades
IUPAC Name |
5-aminoadamantan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9,12H,1-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCACOLRJGHSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)
![4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2536289.png)



![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)
![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)


![1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B2536304.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)
